1-(3,4-Dimethoxybenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
This compound is a urea derivative featuring a 3,4-dimethoxybenzyl moiety and a 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl group. The 3,4-dimethoxybenzyl substituent may enhance lipophilicity and membrane permeability, while the propylsulfonyl group on the tetrahydroquinoline scaffold could influence binding affinity and metabolic stability .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-4-12-31(27,28)25-11-5-6-17-8-9-18(14-19(17)25)24-22(26)23-15-16-7-10-20(29-2)21(13-16)30-3/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQZRYARCOLKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that combines a dimethoxybenzyl group with a tetrahydroquinoline moiety, which may influence its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 372.47 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
| Melting Point | Not Available |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The sulfonyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of the tetrahydroquinoline structure suggests potential interactions with neurotransmitter receptors.
- Antioxidant Activity : The methoxy groups may contribute to antioxidant properties by scavenging free radicals.
Biological Activities
Research indicates several biological activities associated with this compound:
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound can inhibit the proliferation of various cancer cell lines.
- Apoptosis Induction : Mechanistic studies revealed that it promotes apoptosis in cancer cells through the activation of caspases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It showed effectiveness against Gram-positive and Gram-negative bacteria in preliminary assays.
- Fungal Activity : Some derivatives have demonstrated antifungal activity against common pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
-
Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry reported that related compounds induced apoptosis in human breast cancer cells through mitochondrial pathways. The mechanism involved the release of cytochrome c and activation of caspases (Reference: J Med Chem, 2020).
-
Antimicrobial Evaluation :
- A research article highlighted the efficacy of similar sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance activity (Reference: Antimicrob Agents Chemother, 2019).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature (2024)
The patent literature (2024) describes urea derivatives with tetrahydroquinoline and benzothiazole scaffolds. For example:
- Pharmacological data from the patent (Table 1) indicate IC₅₀ values in the nanomolar range for kinase inhibition, suggesting high potency .
- 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid (Example 24): Incorporates a rigid adamantane group, which may improve metabolic stability compared to the flexible propylsulfonyl chain in the target compound .
Urea Derivatives from Academic Research (2012)
A 2012 study synthesized urea derivatives with tetrahydrobenzo[b]thiophene cores, such as:
- 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) and 1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenyl hydrazono-3-benzoyl urea (7d). These compounds feature benzoyl and hydrazono groups instead of the dimethoxybenzyl or sulfonyl substituents. The study reported moderate antimicrobial activity (MIC values: 8–32 µg/mL), suggesting that electron-withdrawing groups (e.g., cyano) may reduce efficacy compared to electron-donating methoxy groups .
Key Comparative Data Table
Pharmacological and Physicochemical Insights
- Potency : The benzothiazole-containing analogues (patent examples) exhibit superior kinase inhibition compared to the benzo[b]thiophene derivatives, likely due to stronger π-π stacking interactions with enzyme active sites .
- Solubility: The 3,4-dimethoxybenzyl group in the target compound may confer better aqueous solubility than the adamantane or cyano substituents in analogues, which are more hydrophobic .
Q & A
Basic: What are the recommended synthetic routes for high-yield synthesis of this urea derivative?
Methodological Answer:
Synthesis of structurally complex urea derivatives often involves multi-step protocols. For analogous compounds, hydrazono intermediates and copolymerization strategies have been successful:
- Stepwise Urea Formation : Evidence from urea-thiophene derivatives (e.g., 1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)ureas) suggests coupling aryl isocyanates with amine-functionalized intermediates under anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions .
- Controlled Copolymerization : For polycationic systems, ammonium persulfate (APS)-initiated copolymerization in aqueous media (e.g., 60°C, nitrogen atmosphere) ensures controlled molecular weight and purity, as demonstrated in poly(CMDA-DMDAAC) synthesis .
Key Consideration : Optimize reaction stoichiometry and purification (e.g., column chromatography with ethyl acetate/hexane gradients) to achieve >90% purity.
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR and FT-IR : Use -/-NMR to confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.1 ppm) and FT-IR for urea carbonyl stretches (~1650–1700 cm) .
- X-ray Crystallography : Single-crystal analysis (e.g., R factor <0.05) resolves stereochemical ambiguities. For example, dichlorobenzyl analogs were characterized via low-temperature (293 K) diffraction with a data-to-parameter ratio of 14.0 .
Advanced Tip : Pair crystallography with DFT calculations to validate electronic properties and hydrogen-bonding networks.
Advanced: How to design experiments to resolve contradictions in biological activity data?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. A robust framework includes:
- Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorogenic substrates) with cellular viability assays (e.g., MTT in mammalian cells) to confirm target-specific activity .
- Dose-Response Profiling : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects, as seen in Drosophila toxicity studies .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., tetrahydroquinoline sulfonamides) to isolate substituent-specific effects .
Advanced: What strategies are effective for studying in vivo pharmacokinetics and target engagement?
Methodological Answer:
- Formulation Optimization : Use aqueous co-solvents (e.g., PEG-400/water) or liposomal encapsulation to enhance solubility, as demonstrated for Pfizer’s urea-based formulations .
- Isotopic Labeling : Incorporate -tags at the propylsulfonyl group for biodistribution tracking via scintillation counting or autoradiography.
- Pharmacodynamic Markers : Pair LC-MS/MS plasma analysis with tissue-specific biomarkers (e.g., cytokine levels in inflammatory models) to correlate exposure with efficacy .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize dermal/ocular exposure, as advised for structurally related hydrochlorides .
- Waste Disposal : Neutralize urea derivatives with 10% NaOH before incineration to prevent environmental release .
- Emergency Measures : For spills, absorb with vermiculite and dispose as hazardous waste, per Angene’s safety guidelines .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Modular Synthesis : Systematically vary substituents (e.g., methoxy vs. ethoxy groups on the benzyl ring) and assess activity changes. For example, replacing morpholine with piperidine in Pfizer’s urea analog altered solubility and potency .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Validate with mutagenesis (e.g., alanine scanning) .
- Data Clustering : Use principal component analysis (PCA) to group derivatives by electronic (HOMO/LUMO) and steric (molar refractivity) parameters .
Basic: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays, ensuring no precipitation via dynamic light scattering (DLS).
- pH Adjustment : For ionizable groups (e.g., sulfonyl), prepare buffers at pH 6.5–7.4 to enhance aqueous stability .
- Surfactant Use : Add 0.01% Tween-80 to cell culture media to maintain colloidal dispersion .
Advanced: What mechanistic studies are critical for elucidating the compound’s mode of action?
Methodological Answer:
- Kinetic Studies : Use stopped-flow spectroscopy to measure binding kinetics (e.g., /) to purified enzymes .
- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged probes to identify off-target interactions in cell lysates.
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution (e.g., 2–3 Å) to map critical binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
